molecular formula C10H11N3O3 B14724790 Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate CAS No. 10493-24-0

Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate

Cat. No.: B14724790
CAS No.: 10493-24-0
M. Wt: 221.21 g/mol
InChI Key: FMXXOLSFGZXVMC-UHFFFAOYSA-N
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Description

Methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings. This compound is known for its diverse pharmacological properties and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate, often employs high-temperature reactions and optimized conditions to achieve high yields. The use of catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antiparasitic properties.

    Medicine: It is explored for its potential therapeutic uses in treating various diseases, such as infections and cancer.

    Industry: The compound is used in the development of fungicides and other agrochemicals

Mechanism of Action

The mechanism of action of methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as tubulin proteins. By binding to these proteins, the compound disrupts microtubule assembly, leading to the inhibition of cell division and growth. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and fungal pathogens .

Comparison with Similar Compounds

Similar Compounds

    Carbendazim: Another benzimidazole derivative with similar antifungal properties.

    Thiabendazole: Known for its antiparasitic activity.

    Albendazole: Used as an anthelmintic agent.

    Benomyl: A fungicide with a similar mode of action

Uniqueness

Methyl (6-methoxy-1H-benzimidazol-2-yl)carbamate is unique due to its specific structural features, such as the methoxy group at the 6-position, which can influence its biological activity and pharmacokinetic properties. This structural variation can result in different efficacy and safety profiles compared to other benzimidazole derivatives .

Properties

IUPAC Name

methyl N-(6-methoxy-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-15-6-3-4-7-8(5-6)12-9(11-7)13-10(14)16-2/h3-5H,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXOLSFGZXVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909272
Record name Methyl hydrogen (6-methoxy-1H-benzimidazol-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10493-24-0
Record name Carbamic acid, 5-(methoxy-1H-benzimidazole-2-yl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen (6-methoxy-1H-benzimidazol-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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